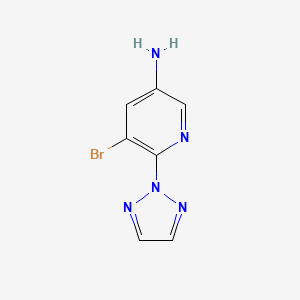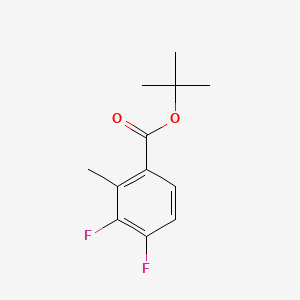
t-Butyl 3,4-difluoro-2-methylbenZoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Butyl 3,4-difluoro-2-methylbenzoate: is an organic compound with the molecular formula C12H15F2O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and methyl groups, and the carboxyl group is esterified with a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl 3,4-difluoro-2-methylbenzoate typically involves the esterification of 3,4-difluoro-2-methylbenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
t-Butyl 3,4-difluoro-2-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Products with different substituents on the benzene ring.
Reduction: t-Butyl 3,4-difluoro-2-methylbenzyl alcohol.
Oxidation: t-Butyl 3,4-difluoro-2-methylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
t-Butyl 3,4-difluoro-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorinated compounds for biological studies.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of t-Butyl 3,4-difluoro-2-methylbenzoate is primarily related to its chemical reactivity. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- t-Butyl 3,4-difluorobenzoate
- t-Butyl 2,4-difluoro-3-methylbenzoate
- t-Butyl 3,5-difluoro-2-methylbenzoate
Uniqueness
t-Butyl 3,4-difluoro-2-methylbenzoate is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which imparts distinct chemical properties. The combination of these substituents with the tert-butyl ester group makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H14F2O2 |
|---|---|
Molekulargewicht |
228.23 g/mol |
IUPAC-Name |
tert-butyl 3,4-difluoro-2-methylbenzoate |
InChI |
InChI=1S/C12H14F2O2/c1-7-8(5-6-9(13)10(7)14)11(15)16-12(2,3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
WGSGWOPHSWWFAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1F)F)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




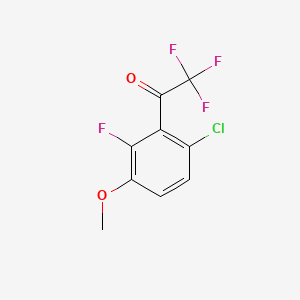

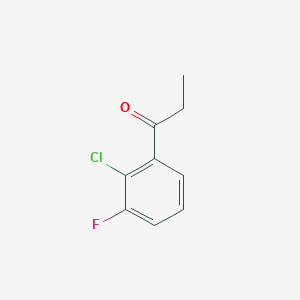
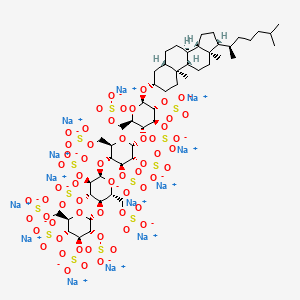
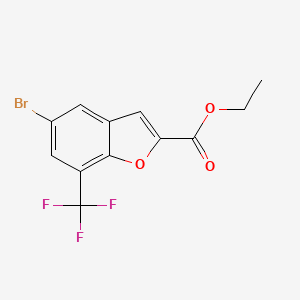
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14773652.png)

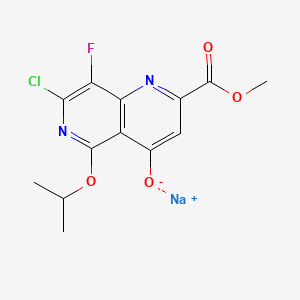
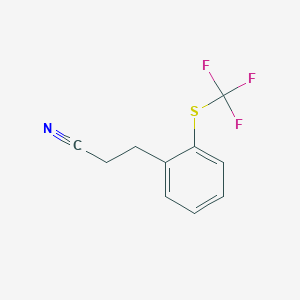
![3-[3-Fluoro-4-[(4-hydroxypiperidin-4-yl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14773678.png)

